molecular formula C11H16N2O B14300673 Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide CAS No. 114719-24-3

Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide

Cat. No.: B14300673
CAS No.: 114719-24-3
M. Wt: 192.26 g/mol
InChI Key: IFXRECHYYZJJQI-UHFFFAOYSA-N
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Description

Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide: is a heterocyclic organic compound that features a pyridine ring substituted with a 4-(4-methyl-1-piperidinyl) group and an oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide typically involves the following steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-methyl-1-piperidine, which can be achieved through the hydrogenation of 4-methylpyridine.

    Substitution Reaction: The 4-methyl-1-piperidine is then reacted with pyridine under specific conditions to form the desired compound. This step often requires the use of a catalyst and controlled temperature to ensure the correct substitution.

    Oxidation: The final step involves the oxidation of the pyridine ring to introduce the oxide functional group. Common oxidizing agents such as hydrogen peroxide or peracids can be used for this purpose.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.

    Substitution: The compound can participate in substitution reactions where the piperidine group or the oxide group is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxide groups, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Scientific Research Applications

Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 4-(4-methyl-1-piperidinyl)-: Lacks the oxide functional group, resulting in different chemical properties and reactivity.

    Pyridine, 4-(4-ethyl-1-piperidinyl)-, 1-oxide: Similar structure but with an ethyl group instead of a methyl group, leading to variations in steric effects and reactivity.

    Pyridine, 4-(4-methyl-1-piperidinyl)-, 2-oxide: The oxide group is positioned differently, affecting the compound’s electronic properties and reactivity.

Uniqueness

Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide is unique due to the specific positioning of the piperidine and oxide groups, which confer distinct chemical and biological properties

Properties

114719-24-3

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(4-methylpiperidin-1-yl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C11H16N2O/c1-10-2-6-12(7-3-10)11-4-8-13(14)9-5-11/h4-5,8-10H,2-3,6-7H2,1H3

InChI Key

IFXRECHYYZJJQI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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